molecular formula C19H12F3NO3 B4597016 2-Nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene

2-Nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene

Cat. No.: B4597016
M. Wt: 359.3 g/mol
InChI Key: WRURXJAKNKSUBO-UHFFFAOYSA-N
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Description

2-Nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of nitro, phenyl, phenoxy, and trifluoromethyl groups

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene typically involves multi-step reactions starting from simpler aromatic compounds. Common synthetic routes may include:

    Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.

    Phenylation: Attachment of the phenyl group through Friedel-Crafts alkylation or acylation.

    Phenoxylation: Formation of the phenoxy group via nucleophilic aromatic substitution.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like hydroxide or alkoxide ions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-Nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group may undergo reduction to form reactive intermediates, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-1-(2-phenylphenoxy)benzene: Lacks the trifluoromethyl group.

    1-(2-Phenylphenoxy)-4-(trifluoromethyl)benzene: Lacks the nitro group.

    2-Nitro-4-(trifluoromethyl)benzene: Lacks the phenylphenoxy group.

Uniqueness

2-Nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group provides reactivity for further chemical modifications.

Properties

IUPAC Name

2-nitro-1-(2-phenylphenoxy)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3NO3/c20-19(21,22)14-10-11-18(16(12-14)23(24)25)26-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURXJAKNKSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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